![molecular formula C19H19N7O2S B276350 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide](/img/structure/B276350.png)
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is known for its unique molecular structure and its ability to interact with specific biological targets, making it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide involves its ability to interact with specific biological targets. This compound has been shown to inhibit the activity of specific enzymes and receptors, leading to various physiological effects. The exact mechanism of action is still being studied, and further research is needed to fully understand the effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide are still being studied. However, preliminary research has shown that this compound has potential applications in various fields, including cancer research, neurology, and immunology. It has been shown to have anti-cancer properties, as well as potential applications in the treatment of neurodegenerative diseases and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide in lab experiments include its unique molecular structure and its ability to interact with specific biological targets. This compound has been shown to have potential applications in various fields, making it a valuable tool for scientific research. However, the limitations of using this compound include the complex synthesis method and the need for expertise in organic chemistry.
Zukünftige Richtungen
There are many future directions for the study of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Additionally, this compound has potential applications in various fields, including drug discovery and development, cancer research, neurology, and immunology. Further research is needed to explore these potential applications and to optimize the synthesis method for improved yields and purity of the final product.
Synthesemethoden
The synthesis of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide involves a multi-step process that requires expertise in organic chemistry. The synthesis method involves the use of various reagents and solvents to achieve the desired product. The process requires careful monitoring and optimization to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
The unique molecular structure of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide has made it a promising candidate for scientific research applications. This compound has been studied extensively for its potential applications in drug discovery and development. It has been shown to interact with specific molecular targets, making it a valuable tool for studying various biological processes.
Eigenschaften
Produktname |
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide |
---|---|
Molekularformel |
C19H19N7O2S |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C19H19N7O2S/c1-12-7-13(2)23-18(15(12)9-21)29-11-16(27)24-17-14(8-20)10-22-19(25-17)26-3-5-28-6-4-26/h7,10H,3-6,11H2,1-2H3,(H,22,24,25,27) |
InChI-Schlüssel |
IMWIPOGCESSILO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC(=NC=C2C#N)N3CCOCC3)C |
Kanonische SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC(=NC=C2C#N)N3CCOCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.